(2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine
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Overview
Description
(2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine is a chemical compound that belongs to the class of pyrimidines. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are essential components of nucleic acids. This particular compound is characterized by the presence of hydroxyl and fluoro groups attached to the phenyl and pyrimidine rings, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine typically involves the reaction of 3-fluoro-4-hydroxybenzaldehyde with urea under acidic or basic conditions. The reaction proceeds through a condensation mechanism, forming the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydropyrimidines.
Substitution: The fluoro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions often involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium or copper.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
(2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for various chemical products.
Mechanism of Action
The mechanism of action of (2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine involves its interaction with specific molecular targets. The hydroxyl and fluoro groups play a crucial role in binding to enzymes and receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-hydroxyphenylacetic acid
- 4-Fluorophenylboronic acid
- Methyl 4-fluorobenzoate
Uniqueness
(2,4)-Dihydroxy-5-(3-fluoro-4-hydroxyphenyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and fluoro groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-(3-fluoro-4-hydroxyphenyl)-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O3/c11-7-3-5(1-2-8(7)14)6-4-12-10(16)13-9(6)15/h1-4,14H,(H2,12,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUVVBBDDUYUAPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CNC(=O)NC2=O)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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